molecular formula C7H8F3N3O4 B6248394 3-(azetidin-3-yl)-1,2,4-oxadiazol-5-ol, trifluoroacetic acid CAS No. 2408963-78-8

3-(azetidin-3-yl)-1,2,4-oxadiazol-5-ol, trifluoroacetic acid

Cat. No.: B6248394
CAS No.: 2408963-78-8
M. Wt: 255.15 g/mol
InChI Key: WAUZGGFPXFGZMC-UHFFFAOYSA-N
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Description

The compound “3-(azetidin-3-yl)-1,2,4-oxadiazol-5-ol, trifluoroacetic acid” is a complex organic molecule. It contains an azetidine ring, which is a four-membered cyclic amine, and a 1,2,4-oxadiazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The compound also includes a trifluoroacetic acid moiety, which is a carboxylic acid where three hydrogen atoms of the methyl group are replaced by fluorine atoms .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the azetidine and oxadiazole rings, along with the trifluoroacetic acid group. The presence of these functional groups would likely impart specific chemical properties to the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The azetidine ring might undergo reactions typical of cyclic amines, while the oxadiazole ring might participate in reactions typical of heterocyclic compounds. The trifluoroacetic acid group could potentially undergo reactions typical of carboxylic acids .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoroacetic acid group might make the compound acidic. The compound might also exhibit polarity due to the presence of nitrogen and oxygen atoms in the oxadiazole ring .

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action. The compound could potentially interact with biological targets via the azetidine, oxadiazole, or trifluoroacetic acid moieties .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it is handled and used. Standard safety precautions for handling chemicals should be followed .

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential applications. It could also involve investigating its physical and chemical properties, and its safety and environmental impact .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(azetidin-3-yl)-1,2,4-oxadiazol-5-ol, trifluoroacetic acid involves the reaction of 3-(azetidin-3-yl)-1,2,4-oxadiazol-5-ol with trifluoroacetic anhydride in the presence of a catalyst to form the desired compound.", "Starting Materials": [ "3-(azetidin-3-yl)-1,2,4-oxadiazol-5-ol", "Trifluoroacetic anhydride", "Catalyst" ], "Reaction": [ "Add 3-(azetidin-3-yl)-1,2,4-oxadiazol-5-ol to a reaction flask", "Add trifluoroacetic anhydride to the reaction flask", "Add a catalyst to the reaction flask", "Heat the reaction mixture to a specific temperature and maintain it for a specific time", "Cool the reaction mixture to room temperature", "Isolate the product by filtration or other suitable method", "Purify the product by recrystallization or other suitable method", "Characterize the product by various spectroscopic techniques" ] }

CAS No.

2408963-78-8

Molecular Formula

C7H8F3N3O4

Molecular Weight

255.15 g/mol

IUPAC Name

3-(azetidin-3-yl)-4H-1,2,4-oxadiazol-5-one;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C5H7N3O2.C2HF3O2/c9-5-7-4(8-10-5)3-1-6-2-3;3-2(4,5)1(6)7/h3,6H,1-2H2,(H,7,8,9);(H,6,7)

InChI Key

WAUZGGFPXFGZMC-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=NOC(=O)N2.C(=O)(C(F)(F)F)O

Purity

95

Origin of Product

United States

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